molecular formula C15H22BrCl2NO B1373412 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride CAS No. 1219964-24-5

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

Cat. No. B1373412
CAS RN: 1219964-24-5
M. Wt: 383.1 g/mol
InChI Key: RMQHCBUJANODIR-UHFFFAOYSA-N
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Description

4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride is a chemical compound with the molecular formula C15H22BrCl2NO and a molecular weight of 383.15 . It’s a hydrocarbon derivative .


Molecular Structure Analysis

The molecular structure of this compound consists of a piperidine ring attached to a bromo-chloro-dimethylphenoxy group . The exact structural details are not provided in the search results.

Scientific Research Applications

X-ray Powder Diffraction in Potential Pesticides

Compounds closely related to 4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride have been characterized using X-ray powder diffraction, particularly focusing on their potential as pesticides. This characterization includes details on peak positions, intensities, values of d and Miller indices, and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2011).

Stereoselective Synthesis of Piperidine Derivatives

Research has been conducted on the stereoselective synthesis of various piperidine derivatives, including 4-bromo- and 4-formyloxypiperidines. This process involves transformations of 2-(2-mesyloxyethyl)azetidines and is a valuable approach in medicinal chemistry for creating piperidin-3-one frameworks (Mollet et al., 2011).

Crystal Structure Analysis in Medicinal Chemistry

A study on aminoalkanol derivatives, structurally similar to the compound , focused on the influence of methyl substituents and N-oxide formation on molecular geometry and intermolecular interactions in crystals. These findings are relevant to the search for new anticonvulsant drugs (Żesławska et al., 2020).

Synthesis of Novel CCR5 Antagonists

Research includes the synthesis of novel non-peptide CCR5 antagonists, which are important in the context of potential therapeutic applications. The structural characterization of these compounds is provided using various spectroscopic techniques (Bi, 2015).

Antibacterial Potential of Piperidine Derivatives

A study synthesized acetamide derivatives containing azinane and 1,3,4-oxadiazole heterocycles, evaluating their antibacterial potentials. This research contributes to the understanding of the antibacterial activity of piperidine derivatives (Iqbal et al., 2017).

Polymerization Studies

Research into the copolymerization of trisubstituted ethylenes with styrene, involving piperidine derivatives, offers insights into polymer chemistry and the creation of novel materials with specific properties (Kharas et al., 2016).

Antimicrobial Activities

The synthesis and evaluation of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride for antimicrobial activities highlight the potential of piperidine derivatives in addressing microbial resistance (Ovonramwen, Owolabi, & Oviawe, 2019).

Analgesic and Antiparkinsonian Activities

Studies on the synthesis and biological activities of various piperidine derivatives indicate potential applications in analgesic and antiparkinsonian treatments (Amr, Maigali, & Abdulla, 2008).

properties

IUPAC Name

4-[2-(2-bromo-4-chloro-3,5-dimethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BrClNO.ClH/c1-10-9-13(14(16)11(2)15(10)17)19-8-5-12-3-6-18-7-4-12;/h9,12,18H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQHCBUJANODIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)OCCC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 2
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 3
Reactant of Route 3
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 4
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 5
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride
Reactant of Route 6
4-[2-(2-Bromo-4-chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride

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